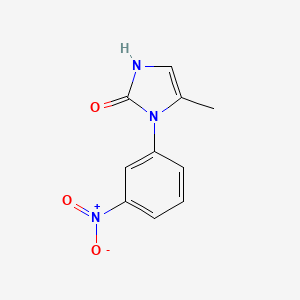
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
描述
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one (CAS No. 13870-56-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in pharmacology.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
- Structure : The compound features a dihydro-imidazole ring with a nitrophenyl substituent, which plays a crucial role in its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives of imidazole compounds can inhibit the growth of human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112) with IC50 values ranging from 2.38 to 8.13 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5m | SISO | 2.38 |
| 5l | RT-112 | 3.77 |
| Reference | Cisplatin | 0.24 - 1.96 |
The presence of electron-withdrawing groups like nitro groups enhances the anticancer activity by increasing the electrophilicity of the compound, facilitating interactions with cellular targets.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, treatment with certain derivatives has resulted in significant increases in early and late apoptotic cells, indicating that these compounds can trigger programmed cell death effectively .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Studies on related compounds have shown promising results against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These findings suggest that imidazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study on Cervical Cancer : A study demonstrated that a specific derivative induced apoptosis in cervical cancer cells, showing a clear dose-response relationship with increasing concentrations leading to higher rates of apoptosis .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that certain derivatives exhibited low MIC values against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
属性
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFSQDBSMKXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















